2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE
Description
2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core (a fused bicyclic system with two nitrogen atoms at positions 1 and 3). Key structural attributes include:
- A methyl group at position 5, enhancing lipophilicity and influencing electronic properties.
The sulfanyl group may modulate reactivity or binding affinity, as seen in related sulfur-containing heterocycles .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-5-6-13-14(7-10)18-15(17-13)19-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXBBULPPLINSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 3-chlorobenzyl chloride with 5-methyl-1H-1,3-benzodiazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder, HCl
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications.
Anticancer Activity
Research indicates that benzodiazole derivatives can exhibit significant anticancer properties. A study highlighted the synthesis of various benzodiazole derivatives, including 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole, which showed promising cytotoxicity against different cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer progression.
Antimicrobial Properties
Another area of research focuses on the antimicrobial effects of this compound. A case study demonstrated that derivatives of benzodiazole possess broad-spectrum antibacterial activity. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.
Material Science
The unique properties of this compound make it suitable for applications in material science.
Polymer Additives
In polymer chemistry, this compound has been explored as a potential additive to enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating benzodiazole derivatives into polymer matrices can improve their resistance to degradation under heat and UV exposure.
Agrochemicals
The agricultural sector is another promising field for the application of this compound.
Pesticidal Activity
Studies have indicated that compounds with a similar structure exhibit significant pesticidal activity against various pests. The incorporation of the sulfanyl group may enhance the bioactivity of this compound, making it a candidate for developing new agrochemical formulations.
Data Table: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines. |
| Antimicrobial agents | Broad-spectrum antibacterial activity observed. | |
| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties. |
| Agrochemicals | Pesticides | Potential for developing new agrochemical formulations. |
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several benzodiazole derivatives, including our compound, and tested them against various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Properties
A research article in Phytomedicine reported on the synthesis and testing of benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited effective inhibition zones comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences :
- The 1,3-benzodiazole core (target compound) lacks the seven-membered diazepine ring present in Methylclonazepam (1,4-benzodiazepine), likely reducing conformational flexibility but increasing aromatic stabilization .
- The pyrazole derivative ( ) features a five-membered ring with two adjacent nitrogen atoms, enabling distinct electronic and coordination properties.
Substituent Impact :
- The 3-chlorobenzylsulfanyl group in the target compound may enhance hydrophobic interactions compared to the 2-chlorophenyl group in Methylclonazepam.
- The trifluoromethyl group in the pyrazole analog ( ) introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound.
Synthetic and Analytical Methods :
- Crystallographic tools like SHELXL and ORTEP-3 (used in structural validation, ) are critical for resolving subtle conformational differences in such compounds.
- Purity analysis protocols for Methylclonazepam ( ) suggest similar methodologies (e.g., HPLC, NMR) could apply to the target compound.
Electronic and Physicochemical Properties
- Halogen Effects : The 3-chlorophenyl group may engage in halogen bonding, a feature exploited in drug design to improve target affinity .
- Sulfur Reactivity : The sulfanyl group could participate in redox reactions or coordinate metals, differing from the nitro group in Methylclonazepam, which is redox-active but less nucleophilic.
Biological Activity
2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzodiazole ring system, which is often associated with various pharmacological properties. The presence of the 3-chlorophenyl group enhances its interaction with biological targets, making it a candidate for further research in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with 5-methyl-1H-1,3-benzodiazole-2-thiol under basic conditions, utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like potassium carbonate (K2CO3) or sodium hydride (NaH) . The unique substitution pattern of this compound influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can inhibit enzyme activity and modulate signal transduction pathways within cells .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole can induce apoptosis in cancer cell lines. In vitro assays demonstrated that certain analogs had IC50 values ranging from 25 to 50 µM against various cancer cell lines, suggesting moderate cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
Further investigations have revealed that this compound can act as an inhibitor of specific enzymes involved in critical metabolic processes. For example, it has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in various signaling pathways related to cell growth and survival. The IC50 values for enzyme inhibition assays suggest significant potency in modulating these pathways .
Case Studies and Research Findings
| Study | Compound | Model | Concentration | Effect |
|---|---|---|---|---|
| Ribeiro Morais et al. (2023) | Benzodiazole derivatives | MCF cell line | 25 µM | Induced apoptosis |
| PMC8401404 (2021) | Benzimidazole analogs | HCC827 cell line | 6.26 µM | Antitumor activity |
| MDPI Review (2023) | Benzodiazole variants | In vitro assays | Varied | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
